Sofosbuvir impurity C

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

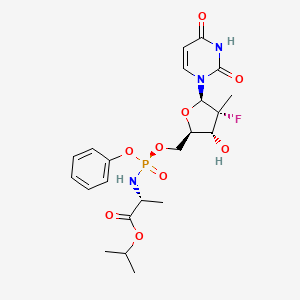

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-MOLXTFABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Sofosbuvir Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sofosbuvir impurity C, a significant related substance in the manufacturing of the antiviral drug Sofosbuvir. Understanding the formation and analytical profile of this impurity is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document outlines a potential synthetic pathway, detailed analytical methodologies for its characterization, and a summary of relevant quantitative data.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] During the synthesis and storage of Sofosbuvir, various impurities can form, including process-related impurities and degradation products.[1] Regulatory agencies require stringent control and characterization of these impurities to ensure the safety and quality of the pharmaceutical product. This compound is one such related substance that necessitates careful monitoring.

Synthesis of this compound

A direct, intentional synthesis of this compound is not typically the primary goal for pharmaceutical manufacturers. Instead, its formation is often a result of side reactions or degradation pathways during the synthesis of the active pharmaceutical ingredient (API). However, understanding its synthetic origin is key to controlling its presence in the final product.

A patented method outlines a six-step process for the preparation of a Sofosbuvir impurity with a purity exceeding 99%.[2] While not explicitly named "impurity C" in the patent, the described process provides a plausible synthetic route for a significant process-related impurity. The synthesis involves a series of reactions starting from key intermediates of the Sofosbuvir manufacturing process. The general scheme involves the protection of functional groups, coupling reactions, and subsequent deprotection steps, where slight variations in reaction conditions or the presence of reactive intermediates can lead to the formation of the impurity.

Characterization of this compound

A combination of chromatographic and spectroscopic techniques is employed to identify and characterize this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for the detection and quantification of Sofosbuvir and its impurities.[2] A stability-indicating reversed-phase HPLC method can effectively separate impurity C from the main compound and other related substances.

Table 1: Typical HPLC Method Parameters for Sofosbuvir Impurity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 260 nm) |

| Column Temperature | Controlled, often around 25-30 °C |

The retention time of this compound will be distinct from that of Sofosbuvir under optimized chromatographic conditions.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of impurities. By coupling HPLC with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the impurity, which provides crucial information about its molecular weight. Forced degradation studies of Sofosbuvir have identified various degradation products, and their mass spectral data can be indicative of impurity C.[3][4]

Table 2: Mass Spectrometry Data for a Potential Sofosbuvir Degradation Product

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Potential Identification | Reference |

| ESI Positive | 488 | Degradation Product I (DP I) in acidic medium | [4] |

| ESI Positive | 393.3 | Degradation Product II (DP II) in alkaline medium | [4] |

| ESI Positive | 393 | Degradation Product III (DP III) in oxidative medium | [4] |

Further fragmentation analysis (MS/MS) can elucidate the structure of the impurity by breaking it down into smaller, identifiable fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of Sofosbuvir shows characteristic absorption bands corresponding to its various functional groups, such as N-H, C=O, and P-O-C.[6][7] The spectrum of impurity C would be expected to show shifts in these bands or the appearance of new bands, depending on the structural differences from the parent drug.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug and to develop stability-indicating analytical methods.

-

Acid Hydrolysis: A solution of Sofosbuvir is refluxed in 0.1 N HCl at 70°C for 6 hours.[4]

-

Base Hydrolysis: A solution of Sofosbuvir is refluxed in 0.1 N NaOH at 70°C for 10 hours.[4]

-

Oxidative Degradation: Sofosbuvir solution is exposed to 3% hydrogen peroxide at room temperature for 7 days.[4]

-

Thermal Degradation: A stock solution of Sofosbuvir is exposed to a temperature of 50°C for 21 days.[4]

-

Photolytic Degradation: A stock solution of Sofosbuvir is exposed to direct sunlight for 21 days.[4]

The resulting solutions are then analyzed by HPLC and LC-MS to identify and quantify the degradation products.

Sample Preparation for Analysis

A stock solution of Sofosbuvir (e.g., 1000 µg/mL) is prepared in a suitable solvent like methanol.[4] This stock solution is then diluted to the desired concentration for analysis. For the analysis of tablet formulations, a number of tablets are weighed, crushed, and a portion of the powder equivalent to a specific amount of Sofosbuvir is dissolved in the solvent, sonicated, and filtered before injection into the HPLC system.

Data Presentation

Table 3: Summary of Quantitative Data from Forced Degradation Studies of Sofosbuvir

| Stress Condition | Degradation (%) | m/z of Major Degradation Product | Retention Time (min) | Reference |

| Acidic (0.1N HCl, 70°C, 6h) | 23% | 488 (DP I) | 4.2 | [4] |

| Alkaline (0.1N NaOH, 70°C, 10h) | 50% | 393.3 (DP II) | 3.6 | [4] |

| Oxidative (3% H₂O₂, RT, 7 days) | - | 393 (DP III) | 3.2 | [4] |

| Thermal (50°C, 21 days) | No degradation observed | - | - | [4] |

| Photolytic (Sunlight, 21 days) | No degradation observed | - | - | [4] |

Visualization of Analytical Workflow

The characterization of Sofosbuvir impurities involves a logical sequence of analytical techniques to ensure accurate identification and structural elucidation.

Caption: Workflow for the characterization of Sofosbuvir impurities.

Conclusion

The synthesis and characterization of this compound are critical aspects of quality control in the manufacturing of this essential antiviral drug. Through a combination of forced degradation studies, chromatographic separation, and spectroscopic analysis, a comprehensive profile of this impurity can be established. This technical guide provides a foundational understanding of the methodologies and data involved in this process, serving as a valuable resource for professionals in the pharmaceutical industry. The continuous development of analytical techniques will further enhance the ability to detect, identify, and control such impurities, ultimately ensuring the safety and efficacy of Sofosbuvir for patients worldwide.

References

- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 2. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]

- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. discoveryjournals.org [discoveryjournals.org]

- 7. researchgate.net [researchgate.net]

Unveiling the Structure of Sofosbuvir Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Sofosbuvir impurity C, a critical aspect of ensuring the quality, safety, and efficacy of the blockbuster antiviral drug, Sofosbuvir. This document details the identity of the impurity, outlines the analytical methodologies employed for its characterization, and presents relevant data in a structured format for clarity and comparative analysis.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication[1]. The chemical name for Sofosbuvir is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate, with a molecular formula of C22H29FN3O9P and a molecular weight of 529.45 g/mol [1][2].

As with any pharmaceutical compound, impurities can arise during synthesis, storage, or degradation. These impurities must be identified, quantified, and controlled to meet stringent regulatory standards. This compound is a known related substance that requires careful monitoring.

Chemical Identity of this compound

This compound is a diastereomer of Sofosbuvir. Its chemical identity has been established and is detailed in the table below.

| Parameter | Information |

| IUPAC Name | (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate |

| CAS Number | 1496552-28-3 |

| Molecular Formula | C22H29FN3O9P |

| Molecular Weight | 529.45 g/mol |

| Nature of Impurity | Diastereomer (Epimer) of Sofosbuvir |

This structural difference, specifically the change in stereochemistry at the alanine (B10760859) moiety, can impact the molecule's biological activity and must be controlled within specified limits in the final drug product.

Experimental Protocols for Structural Elucidation

The structural elucidation of Sofosbuvir impurities, including Impurity C, relies on a combination of chromatographic separation and advanced spectroscopic techniques. The following protocols are based on established methodologies for the analysis of Sofosbuvir and its degradation products[3][4].

Chromatographic Separation

A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is essential for separating Impurity C from Sofosbuvir and other related substances.

-

Instrumentation: A UPLC or HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A reverse-phase column, such as a C18 or Phenyl column, is typically used. For example, an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm)[3].

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed to achieve optimal separation[3][4][5].

-

Flow Rate: A typical flow rate for UPLC is around 0.3 mL/min.

-

Detection: UV detection at a wavelength of 260 nm is suitable for monitoring Sofosbuvir and its impurities[3].

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and exact mass of impurities.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source and a high-resolution mass analyzer like Orbitrap or Time-of-Flight (TOF).

-

Ionization Mode: Positive ion mode is typically used to generate protonated molecular ions [M+H]+[3][5].

-

Data Analysis: The accurate mass measurement allows for the determination of the molecular formula. Fragmentation patterns (MS/MS) can provide further structural information. For instance, in forced degradation studies of Sofosbuvir, a degradation product with an m/z of 488 was observed under alkaline conditions[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is crucial for the definitive structural elucidation of impurities, providing detailed information about the connectivity and stereochemistry of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvents such as DMSO-d6 or Methanol-d4 are used to dissolve the sample.

-

Key Experiments:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

¹⁹F NMR: Useful for fluorine-containing compounds like Sofosbuvir and its impurities.

-

³¹P NMR: Provides information about the phosphorus center of the phosphoramidate (B1195095) group.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), which are essential for assembling the complete molecular structure.

-

D₂O Exchange: Helps in identifying exchangeable protons, such as those in hydroxyl and amine groups[3].

-

Quantitative Data from Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Degradation Observed | Degradation Products (m/z) | Reference |

| Acid Hydrolysis | 1N HCl, 80°C, 10 hours | 8.66% | 416.08 | [3] |

| 0.1N HCl, 70°C, 6 hours | 23% | 488 | [4][5] | |

| Base Hydrolysis | 0.5N NaOH, 60°C, 24 hours | 45.97% | 453.13, 411.08 | [3] |

| 0.1N NaOH, 70°C, 10 hours | 50% | 488 | [4][5] | |

| Oxidative Degradation | 30% H₂O₂, 80°C, 2 days | 0.79% | 527.15 | [3] |

| 3% H₂O₂, 7 days | 19.02% | 393 | [4][5] | |

| Thermal Degradation | 50°C, 21 days | No significant degradation | - | [4][5] |

| Photolytic Degradation | UV light, 24 hours | No significant degradation | - | [3] |

Visualizations

Logical Relationship between Sofosbuvir and Impurity C

The following diagram illustrates the relationship between Sofosbuvir and its diastereomer, Impurity C.

Experimental Workflow for Impurity Elucidation

The generalized workflow for the isolation and structural elucidation of Sofosbuvir impurities is depicted below.

Conclusion

The structural elucidation of this compound is a critical component of pharmaceutical quality control. As a diastereomer of the active pharmaceutical ingredient, its presence must be carefully monitored. The combination of advanced chromatographic and spectroscopic techniques, particularly HPLC/UPLC, high-resolution mass spectrometry, and a comprehensive suite of NMR experiments, provides the necessary tools for the unambiguous identification and characterization of this and other related impurities. The methodologies outlined in this guide, derived from published studies on Sofosbuvir degradation, offer a robust framework for researchers and scientists in the field of drug development and quality assurance.

References

- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir-维普期刊 中文期刊服务平台 [dianda.cqvip.com]

- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

An In-depth Technical Guide to the Formation Pathways of Sofosbuvir Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation pathways of Sofosbuvir Impurity C, a critical process-related impurity and degradation product of the antiviral drug Sofosbuvir. Understanding the formation of this impurity is paramount for the development of robust manufacturing processes and stable formulations. This document details the chemical reactions leading to the formation of Impurity C, presents quantitative data on its emergence under various stress conditions, and provides detailed experimental protocols for its analysis.

Introduction to Sofosbuvir and Impurity C

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase. Sofosbuvir is a prodrug that is metabolized in the liver to its pharmacologically active triphosphate form.[1]

This compound is a diastereomer of Sofosbuvir, with the same molecular formula (C22H29FN3O9P) but a different stereochemical configuration at the phosphorus center.[2] Its IUPAC name is (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. The presence of Impurity C is a key quality attribute to control during the manufacturing and storage of Sofosbuvir.

Formation Pathways of this compound

This compound can be formed through two primary pathways: as a process-related impurity during the synthesis of the active pharmaceutical ingredient (API) and as a degradation product under various stress conditions.

Process-Related Formation during Synthesis

The synthesis of Sofosbuvir involves a critical phosphoramidation step where a chiral phosphorus-containing moiety is coupled with the nucleoside core. The phosphorus atom in the phosphoramidate (B1195095) group of Sofosbuvir is a stereocenter, leading to the possibility of two diastereomers: the desired (S)-isomer (Sofosbuvir) and the undesired (R)-isomer (Impurity C).

The formation of Impurity C during synthesis is primarily due to a lack of complete stereoselectivity in the phosphoramidation reaction. The ratio of the desired diastereomer to the undesired one can be influenced by various factors, including the choice of coupling agents, solvents, temperature, and the protecting groups used.

A patented method for the preparation of Sofosbuvir impurities involves a multi-step synthesis, which highlights the complexity of controlling the stereochemistry at the phosphorus center.[3] The process involves the reaction of a protected nucleoside with a phosphoramidate reagent, where the formation of both diastereomers can occur.

Caption: Synthetic pathway illustrating the formation of this compound.

Formation as a Degradation Product

Forced degradation studies have shown that Sofosbuvir can degrade under hydrolytic (acidic and basic) and oxidative conditions to form various impurities, including the potential for epimerization at the phosphorus center, leading to the formation of Impurity C.[1][4]

2.2.1. Acidic and Basic Hydrolysis:

Under both acidic and basic conditions, the phosphoramidate bond in Sofosbuvir is susceptible to hydrolysis. This can lead to the cleavage of the L-alanine isopropyl ester moiety and the phenoxy group. While the primary degradation products are often the result of this cleavage, the harsh conditions can also potentially lead to epimerization at the phosphorus center, converting the desired (S)-isomer into the (R)-isomer (Impurity C).

2.2.2. Oxidative Degradation:

Oxidative stress, typically induced by agents like hydrogen peroxide, can also lead to the degradation of Sofosbuvir. The exact mechanism of Impurity C formation under oxidative stress is less clear but may involve radical-mediated reactions that can affect the stereochemistry of the phosphorus center.

Caption: Degradation pathways of Sofosbuvir leading to Impurity C.

Quantitative Data on Impurity Formation

The following table summarizes quantitative data from forced degradation studies, indicating the conditions under which Sofosbuvir degrades and forms impurities. While these studies do not always quantify Impurity C specifically, they provide a clear indication of the drug's stability profile.

| Stress Condition | Reagent/Parameters | Duration | Total Degradation (%) | Reference |

| Acidic Hydrolysis | 1N HCl | 10 hours (reflux at 80°C) | 8.66 | [1] |

| 0.1N HCl | 6 hours (reflux at 70°C) | 23 | [4] | |

| 1M HCl | 4 hours | 26 | [5] | |

| Basic Hydrolysis | 0.5N NaOH | 24 hours (at 60°C) | 45.97 | [1] |

| 0.1N NaOH | 10 hours (reflux at 70°C) | 50 | [4] | |

| Oxidative Degradation | 30% H₂O₂ | 2 days (at 80°C) | 0.79 | [1] |

| 3% H₂O₂ | 7 days (room temperature) | 19.02 | [4] |

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on Sofosbuvir to investigate the formation of Impurity C.

Materials:

-

Sofosbuvir reference standard

-

Hydrochloric acid (HCl), 1N and 0.1N

-

Sodium hydroxide (B78521) (NaOH), 0.5N and 0.1N

-

Hydrogen peroxide (H₂O₂), 30% and 3%

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Reflux condenser and heating mantle/water bath

-

pH meter

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Sofosbuvir in methanol to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).

-

Acidic Degradation:

-

To a known volume of the stock solution, add an equal volume of 1N HCl.

-

Reflux the mixture at 80°C for 10 hours.

-

After cooling, neutralize the solution with an appropriate base (e.g., 1N NaOH).

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Basic Degradation:

-

To a known volume of the stock solution, add an equal volume of 0.5N NaOH.

-

Maintain the solution at 60°C for 24 hours.

-

After cooling, neutralize the solution with an appropriate acid (e.g., 0.5N HCl).

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To a known volume of the stock solution, add an equal volume of 30% H₂O₂.

-

Keep the solution at 80°C for 48 hours.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

-

Protocol for HPLC Analysis of Sofosbuvir and Impurity C

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Sofosbuvir and its impurities, including Impurity C.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 50:50 (v/v) mixture.[4]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Detection Wavelength: 260 nm

-

Injection Volume: 10-20 µL

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Sofosbuvir and, if available, a reference standard of Impurity C in the mobile phase at known concentrations.

-

Sample Preparation: Dilute the samples from the forced degradation studies to a concentration within the linear range of the calibration curve.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peaks corresponding to Sofosbuvir and Impurity C based on their retention times compared to the standards. Calculate the concentration of Impurity C in the samples using the calibration curve.

Caption: Workflow for the analysis of this compound.

Conclusion

The formation of this compound is a critical consideration in the development and manufacturing of Sofosbuvir. It can arise both as a process-related impurity due to incomplete stereoselectivity during synthesis and as a degradation product under hydrolytic and oxidative stress. A thorough understanding of these formation pathways, coupled with robust analytical methods for detection and quantification, is essential for ensuring the quality, safety, and efficacy of Sofosbuvir. The information provided in this guide serves as a valuable resource for researchers and professionals working to control impurities in the pharmaceutical industry.

References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir | MDPI [mdpi.com]

Unraveling the Degradation Pathway of Sofosbuvir Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation mechanism of Sofosbuvir impurity C, a critical aspect in the pharmaceutical development and quality control of the hepatitis C drug, Sofosbuvir. While direct degradation studies on this compound are not extensively available in public literature, its structural similarity to the active pharmaceutical ingredient (API), Sofosbuvir, allows for a scientifically grounded inference of its degradation pathways. This guide summarizes the known degradation behavior of Sofosbuvir under various stress conditions and extrapolates these findings to elucidate the probable degradation mechanisms of Impurity C.

Chemical Structure of this compound

This compound is a diastereomer of Sofosbuvir, with the chemical name (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[1]. The key structural components susceptible to degradation include the phosphoramidate (B1195095) linkage, the carboxyl ester of the alanine (B10760859) moiety, and the glycosidic bond.

Forced Degradation of Sofosbuvir: A Proxy for Impurity C

Forced degradation studies on Sofosbuvir have demonstrated its susceptibility to hydrolysis under acidic and basic conditions, as well as to oxidative stress[2][3][4]. The drug is relatively stable under neutral, thermal, and photolytic conditions[2][3]. Given the identical functional groups, it is anticipated that this compound will exhibit a similar degradation profile.

Quantitative Data from Sofosbuvir Forced Degradation Studies

The following table summarizes the quantitative data obtained from forced degradation studies performed on Sofosbuvir. This data provides a baseline for understanding the potential lability of this compound under similar stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23% | [2][3] |

| Acid Hydrolysis | 1 N HCl | 10 hours | 80°C (reflux) | 8.66% | [2] |

| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | 70°C | 50% | [2][3] |

| Alkaline Hydrolysis | 0.5 N NaOH | 24 hours | 60°C | 45.97% | [2] |

| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temperature | 19.02% | [2][3] |

| Oxidative Degradation | 30% H₂O₂ | 2 days | 80°C | 0.79% | [2] |

| Thermal Degradation | - | 21 days | 50°C | No degradation | [2][3] |

| Photolytic Degradation | Sunlight/UV light | 21 days | Ambient | No degradation | [2][3] |

Experimental Protocols for Forced Degradation Studies

The methodologies outlined below are standard protocols employed in the forced degradation studies of Sofosbuvir and are directly applicable for investigating the stability of this compound.

Acid Hydrolysis[2][3]

-

Preparation: Accurately weigh and dissolve Sofosbuvir (or Impurity C) in a suitable solvent (e.g., methanol) to prepare a stock solution.

-

Stress Condition: Transfer an aliquot of the stock solution into a flask containing 0.1 N hydrochloric acid.

-

Incubation: Reflux the solution at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 6 hours).

-

Neutralization and Analysis: After cooling, neutralize the solution with a suitable base (e.g., 0.1 N NaOH). Dilute the sample with the mobile phase to a known concentration and analyze by a stability-indicating HPLC method.

Alkaline Hydrolysis[2][3]

-

Preparation: Prepare a stock solution of the compound as described for acid hydrolysis.

-

Stress Condition: Transfer an aliquot of the stock solution into a flask containing 0.1 N sodium hydroxide.

-

Incubation: Reflux the solution at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 10 hours).

-

Neutralization and Analysis: After cooling, neutralize the solution with a suitable acid (e.g., 0.1 N HCl). Dilute the sample with the mobile phase and analyze by HPLC.

Oxidative Degradation[2][3]

-

Preparation: Prepare a stock solution of the compound.

-

Stress Condition: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%).

-

Incubation: Keep the solution at a specified temperature (e.g., room temperature or 80°C) for a defined period (e.g., 7 days or 2 days).

-

Analysis: Dilute the sample with the mobile phase and analyze by HPLC.

Thermal Degradation[2][3]

-

Preparation: Place the solid compound in a thermostatically controlled oven.

-

Incubation: Expose the sample to a high temperature (e.g., 50°C) for an extended period (e.g., 21 days).

-

Analysis: Dissolve a known amount of the stressed solid in a suitable solvent, dilute to a specific concentration, and analyze by HPLC.

Photolytic Degradation[2][3]

-

Preparation: Expose the solid compound or a solution of the compound to UV light (e.g., 254 nm) or sunlight.

-

Incubation: The exposure should be for a defined duration (e.g., 21 days).

-

Analysis: Prepare a solution of the stressed sample and analyze by HPLC.

Proposed Degradation Mechanism of this compound

Based on the degradation products identified for Sofosbuvir, the following degradation pathways are proposed for this compound. The primary sites of degradation are the phosphoramidate and ester functionalities.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the phosphoramidate linkage is susceptible to hydrolysis, leading to the cleavage of the alanine isopropyl ester moiety. This would result in the formation of a phosphonic acid derivative of the nucleoside.

References

- 1. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Sofosbuvir Impurity C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Sofosbuvir impurity C, a known process-related impurity in the synthesis of the antiviral drug Sofosbuvir. The structural elucidation and quantification of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this specific impurity.

Introduction to this compound

This compound is a diastereomer of Sofosbuvir. Its chemical structure has been confirmed and is available in public databases such as PubChem.[1] The systematic name for this compound is (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[1]

Chemical Structure:

Data Presentation

While specific, publicly available spectra for this compound are limited, the following tables summarize the expected quantitative data based on its known structure and general principles of spectroscopic analysis for related pharmaceutical compounds. Commercial suppliers of this impurity standard confirm that a Certificate of Analysis with detailed ¹H-NMR, Mass, and IR data is typically provided.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | d | 1H | Uracil H-6 |

| ~7.2-7.4 | m | 5H | Phenyl-H |

| ~6.0 | d | 1H | Anomeric H-1' |

| ~5.7 | d | 1H | Uracil H-5 |

| ~5.0 | m | 1H | Isopropyl CH |

| ~4.0-4.5 | m | 3H | H-2', H-5'a, H-5'b |

| ~3.9 | m | 1H | Alanine α-CH |

| ~3.8 | m | 1H | H-3' |

| ~1.3 | d | 3H | Alanine CH₃ |

| ~1.2 | d | 6H | Isopropyl CH₃ |

| ~1.1 | s | 3H | 2'-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | Alanine C=O |

| ~163 | Uracil C-4 |

| ~150 | Uracil C-2 |

| ~150 | Phenyl C-O |

| ~140 | Uracil C-6 |

| ~129 | Phenyl CH |

| ~124 | Phenyl CH |

| ~120 | Phenyl CH |

| ~102 | Uracil C-5 |

| ~95 | C-1' |

| ~85 | C-4' |

| ~78 | C-3' |

| ~70 | Isopropyl CH |

| ~65 | C-5' |

| ~50 | Alanine α-CH |

| ~22 | Isopropyl CH₃ |

| ~20 | Alanine CH₃ |

| ~16 | 2'-CH₃ |

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| [M+H]⁺ (Calculated) | 530.1707 |

| [M+Na]⁺ (Calculated) | 552.1526 |

Table 4: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H (hydroxyl), N-H (amine/amide) stretching |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2980-2850 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (ester) |

| ~1680 | C=O stretching (amide/uracil) |

| ~1600, 1490 | C=C stretching (aromatic) |

| ~1250 | P=O stretching |

| ~1100-1000 | C-O stretching |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on standard practices for pharmaceutical impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the unequivocal identification of this compound.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

-

5 mm NMR tubes

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound reference standard.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16-64 (signal-to-noise dependent)

-

Relaxation Delay: 1-5 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 0 to 200 ppm

-

Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

-

Relaxation Delay: 2 seconds

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign peaks based on chemical shifts, coupling patterns, and integration values, and by comparison with the known structure and related compounds. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be employed for unambiguous assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound for confirmation of its identity.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography (LC) system.

LC Method:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from other impurities and the active pharmaceutical ingredient (API).

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 1-5 µL

MS Method:

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive and/or Negative

-

Scan Range: m/z 100-1000

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 350-450 °C

-

Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis.

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

-

Compare the measured accurate mass with the theoretical mass calculated from the molecular formula to confirm the elemental composition.

-

Analyze the MS/MS fragmentation pattern to further confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Data Collection: Collect a background spectrum of the clean, empty ATR crystal before collecting the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Data Analysis:

-

Identify the characteristic absorption bands in the IR spectrum.

-

Assign these bands to specific functional groups (e.g., O-H, N-H, C=O, P=O, C-O) based on their position and intensity.

-

Compare the obtained spectrum with that of the Sofosbuvir reference standard to identify any differences.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unraveling the Thermal Stability of Sofosbuvir Impurity C: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 6, 2025

This technical guide provides a comprehensive overview of the available information and a theoretical assessment of the thermal stability profile of Sofosbuvir impurity C. Due to a lack of direct experimental studies on the thermal degradation of this specific impurity, this document synthesizes information from forced degradation studies of the parent drug, Sofosbuvir, and an analysis of the impurity's chemical structure to project its likely behavior under thermal stress.

Executive Summary

Direct experimental data on the thermal stability of this compound is not publicly available in the current scientific literature. However, extensive forced degradation studies on Sofosbuvir consistently demonstrate that the parent drug is highly stable under thermal stress conditions. This compound, identified as (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, is a diastereomer of Sofosbuvir. Based on its structural similarity to the thermally stable parent drug and the nature of its functional groups, it is hypothesized that this compound also possesses a high degree of thermal stability. The primary potential degradation pathway under elevated temperatures would likely involve the hydrolysis of the phosphoramidate (B1195095) or ester linkages, rather than direct thermal fragmentation.

Identification and Structure of this compound

This compound is a known related substance to the antiviral drug Sofosbuvir. Its chemical identity has been established as:

-

IUPAC Name: (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[1]

-

Molecular Formula: C₂₂H₂₉FN₃O₉P[1]

-

Molecular Weight: 529.5 g/mol [1]

-

CAS Number: 1496552-28-3[1]

Structurally, it is a diastereomer of Sofosbuvir, differing in the stereochemistry at the chiral phosphorus center.

Theoretical Assessment of Thermal Stability

In the absence of direct experimental data for this compound, a theoretical assessment of its thermal stability can be made by analyzing its constituent functional groups and comparing them to the parent drug.

-

Phosphoramidate Moiety: The core of the molecule is a phosphoramidate prodrug of a nucleoside analog. Phosphoramidates are generally stable, though the P-N bond can be susceptible to hydrolysis, particularly under acidic or basic conditions. While high temperatures can accelerate hydrolysis, the inherent strength of the P-N bond suggests it is unlikely to be the primary point of cleavage under neutral thermal stress.

-

Isopropyl Ester: The L-alanine isopropyl ester moiety is a common prodrug feature. Ester hydrolysis is a potential degradation pathway, which can be catalyzed by moisture and accelerated by heat. However, in a dry, solid state, this group is expected to be relatively stable at temperatures typically used in pharmaceutical stability studies.

-

Fluorinated Sugar Moiety: The 2'-deoxy-2'-α-fluoro-β-C-methylribose sugar is a key component. The carbon-fluorine bond is exceptionally strong and not prone to thermal degradation under typical pharmaceutical processing and storage conditions. The glycosidic bond linking the sugar to the uracil (B121893) base in nucleoside analogs is generally stable, especially under neutral pH conditions.

-

Comparison with Sofosbuvir: Numerous forced degradation studies on Sofosbuvir have concluded that it is stable under thermal stress. For instance, one study reported no degradation after exposing a Sofosbuvir solution to 50°C for 21 days[2]. Another study found Sofosbuvir to be stable to thermal and photolytic degradation[3]. Given that Impurity C is a diastereomer of Sofosbuvir, it is reasonable to extrapolate that it will exhibit a similar high degree of thermal stability. The subtle change in the spatial arrangement of the substituents around the phosphorus atom is unlikely to dramatically alter the molecule's overall susceptibility to thermal decomposition.

Hypothesized Degradation: Any degradation observed under elevated temperatures is most likely to be hydrolytic in nature, assuming the presence of moisture, rather than a direct thermolytic process. The primary sites of hydrolysis would be the phosphoramidate and the isopropyl ester linkages.

Quantitative Data from Forced Degradation Studies of Sofosbuvir

The following tables summarize the results from forced degradation studies on Sofosbuvir, providing context for its stability under various stress conditions, including thermal stress.

Table 1: Summary of Sofosbuvir Forced Degradation Studies

| Stress Condition | Reagents and Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N HCl, 6 hours | 70°C | 23% | [2] |

| Acid Hydrolysis | 1N HCl, 10 hours (reflux) | 80°C | 8.66% | [3] |

| Alkaline Hydrolysis | 0.1N NaOH, 10 hours | 70°C | 50% | [2] |

| Alkaline Hydrolysis | 0.5N NaOH, 24 hours | 60°C | 45.97% | [3] |

| Oxidative | 3% H₂O₂, 7 days | Room Temperature | 19.02% | [2] |

| Oxidative | 30% H₂O₂, 2 days | 80°C | 0.79% | [3] |

| Thermal | Solution, 21 days | 50°C | No degradation | [2] |

| Thermal | Not specified | Not specified | Stable | [3] |

| Photolytic | Sunlight, 21 days | Ambient | No degradation | [2] |

| Photolytic | 254 nm, 24 hours | Not specified | Stable | [3] |

Experimental Protocols for Forced Degradation of Sofosbuvir

The methodologies employed in the forced degradation studies of Sofosbuvir provide a framework for how the thermal stability of its impurities could be assessed.

4.1 Sample Preparation

A stock solution of Sofosbuvir (e.g., 1000 µg/mL) is typically prepared in a suitable solvent such as methanol (B129727). This stock solution is then used for the various stress studies[2].

4.2 Thermal Stress Testing (Solution)

-

A solution of Sofosbuvir (e.g., 1000 µg/mL) is exposed to a constant elevated temperature (e.g., 50°C) for an extended period (e.g., 21 days)[2].

-

After the exposure period, the solution is diluted with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL)[2].

-

The stressed sample is then injected into an HPLC system to assess for degradation.

4.3 Thermal Stress Testing (Solid State)

While the cited studies focused on solution-state thermal stress, solid-state studies are also crucial. A typical protocol would involve:

-

Placing the solid drug substance in a stability chamber at elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Samples are withdrawn at specified time points.

-

The solid sample is dissolved in a suitable solvent and diluted to a known concentration for HPLC analysis.

4.4 Analytical Method

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential to separate the parent drug from any potential degradation products.

-

Column: A C18 column is commonly used (e.g., Inertsil ODS-3 C18, 250 mm × 4.6 mm i.d., 5 µm)[4].

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is often employed in either isocratic or gradient mode[2][3].

-

Flow Rate: A typical flow rate is 1.0 mL/min[2].

-

Detection: UV detection at the λmax of Sofosbuvir (around 260-261 nm) is standard[2].

-

Analysis: The percentage of degradation is calculated by comparing the peak area of Sofosbuvir in the stressed sample to that of an unstressed standard solution.

Visualizations

The following diagrams illustrate the general workflow for assessing the stability of a drug substance like Sofosbuvir under various stress conditions.

Caption: General experimental workflow for forced degradation studies of a drug substance.

Conclusion

While a definitive thermal stability profile for this compound requires direct experimental investigation, a strong inference can be drawn from the available data on the parent drug and a structural analysis of the impurity. This compound is hypothesized to be a thermally stable compound, with any potential degradation under elevated temperatures likely being driven by hydrolysis rather than a direct thermolytic mechanism, especially in the presence of moisture. The forced degradation studies on Sofosbuvir consistently show its robustness to thermal stress, a property that is expected to be shared by its diastereomer, Impurity C. For definitive characterization, it is recommended that a stability-indicating assay be performed on an isolated sample of this compound under various thermal and humidity conditions as per ICH guidelines.

References

Unveiling the Solubility Profile of Sofosbuvir Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, undergoes a rigorous manufacturing process to ensure its purity and efficacy. During synthesis, the formation of impurities is inevitable. One such critical impurity is Sofosbuvir impurity C, a stereoisomer of the active pharmaceutical ingredient (API). Understanding the solubility characteristics of this impurity is paramount for the development of robust purification strategies, formulation design, and ensuring the overall quality of the final drug product. This technical guide provides an in-depth overview of the solubility characteristics of this compound in various solvents, detailed experimental protocols for solubility determination, and the analytical methodologies required for accurate quantification.

Core Principles of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its impurities is a critical physicochemical property that influences bioavailability, manufacturability, and formulation development. In the context of impurity control, differential solubility between the API and its impurities is often exploited for purification through crystallization. A comprehensive understanding of the solubility profile of an impurity like this compound in a range of solvents enables the rational design of processes to minimize its presence in the final drug substance.

Solubility Characteristics of this compound

Quantitative solubility data for this compound is not extensively available in public literature. However, based on available information and the structural similarity to Sofosbuvir, certain solubility trends can be inferred. The following table summarizes the known and anticipated solubility characteristics of this compound.

| Solvent | Chemical Class | Polarity Index | Known/Anticipated Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Soluble (10 mM) |

| Methanol | Protic Alcohol | 5.1 | Anticipated to be soluble |

| Ethanol | Protic Alcohol | 4.3 | Anticipated to be moderately soluble |

| Acetonitrile (B52724) | Aprotic Nitrile | 5.8 | Anticipated to be moderately soluble |

| Isopropanol | Protic Alcohol | 3.9 | Anticipated to be sparingly soluble |

| Acetone | Aprotic Ketone | 5.1 | Anticipated to be sparingly soluble |

| Ethyl Acetate | Aprotic Ester | 4.4 | Reported to be a poor solvent for crystallization |

| Toluene | Aromatic Hydrocarbon | 2.4 | Reported to be a poor solvent for crystallization |

| Water | Aqueous | 10.2 | No data available, likely poorly soluble |

Note: Anticipated solubility is based on the known solubility of the parent compound, Sofosbuvir, and general principles of chemical interactions. Experimental verification is required.

Experimental Protocol for Equilibrium Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the equilibrium solubility of this compound using the shake-flask method, a widely accepted technique for solubility assessment.[1][2][3]

1. Materials and Equipment:

-

This compound reference standard

-

Selected solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

2. Procedure:

-

Solvent Preparation: Prepare the desired solvents and ensure they are degassed to prevent bubble formation during analysis.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Add a known volume of the selected solvent to each vial. Seal the vials to prevent solvent evaporation.

-

Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed (e.g., 150 rpm). The agitation time should be sufficient to reach equilibrium, which is typically determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved impurity remains constant.

-

Phase Separation: After reaching equilibrium, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into an HPLC vial.

-

Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

3. Analytical Method for Quantification:

The concentration of this compound in the saturated solvent is determined using a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.

-

Chromatographic Conditions:

-

Column: A common choice is a C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).

-

Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[4] A 50:50 mixture of 0.1% trifluoroacetic acid in water and acetonitrile has been reported for the analysis of Sofosbuvir and its impurities.[4]

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection Wavelength: UV detection at 260 nm is suitable for Sofosbuvir and its structurally related impurities.[4]

-

Injection Volume: Typically 10-20 µL.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration.

-

-

Sample Analysis:

-

Inject the prepared (and diluted) sample solution into the HPLC system.

-

Determine the peak area corresponding to this compound.

-

Calculate the concentration of the impurity in the sample using the calibration curve.

-

Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental Workflow for Solubility Determination

Conclusion

While specific quantitative solubility data for this compound remains limited in the public domain, this guide provides a comprehensive framework for its experimental determination. The outlined shake-flask method coupled with a robust RP-HPLC analytical procedure offers a reliable approach for researchers and drug development professionals to elucidate the solubility profile of this critical impurity. A thorough understanding of these solubility characteristics is indispensable for the development of efficient purification strategies and the consistent production of high-quality Sofosbuvir. Further research to generate and publish comprehensive solubility data for this compound across a wider range of pharmaceutically relevant solvents is highly encouraged.

References

Unveiling the Biological Profile of Sofosbuvir Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a testament to the success of direct-acting antiviral agents. The manufacturing process of this complex nucleotide analog, however, can lead to the formation of related substances, or impurities. Among these is Sofosbuvir impurity C, a diastereoisomer of the active pharmaceutical ingredient. While generally found at low levels, a thorough understanding of the biological activity of any process-related impurity is critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, outlines detailed experimental protocols for its evaluation, and discusses its potential interactions with cellular signaling pathways. Although specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the available information and provides a framework for its comprehensive biological characterization.

Introduction to Sofosbuvir and Impurity C

Sofosbuvir is a prodrug that, once metabolized in the liver to its active triphosphate form, acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, effectively terminating viral replication.[1][2] Its chemical structure is (2S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.

This compound, chemically named propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a diastereoisomer of Sofosbuvir.[3] It is formed during the manufacturing process and is considered a process-related impurity.[4] In vitro studies have indicated that this compound possesses significantly lower anti-HCV activity compared to the parent drug and does not effectively inhibit HCV replication in replicon assays.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[3] |

| CAS Number | 1496552-28-3[3] |

| Molecular Formula | C₂₂H₂₉FN₃O₉P[3] |

| Molecular Weight | 529.45 g/mol [3] |

Quantitative Biological Data

As of the latest available data, specific quantitative measures of the biological activity of this compound, such as IC₅₀, EC₅₀, or CC₅₀ values, are not extensively reported in peer-reviewed literature or publicly accessible regulatory documents. The prevailing information qualitatively describes it as being "less active" than Sofosbuvir.[3] The following table summarizes the currently available qualitative data and provides a template for how quantitative data, once generated, should be presented.

Table 2: Summary of Biological Activity for this compound

| Assay Type | Cell Line | Target | Endpoint | Result | Reference |

| Antiviral Activity | Huh-7 HCV Replicon Cells | HCV Replication | Inhibition of viral replication | Does not effectively inhibit | [3] |

| Cytotoxicity | Various (e.g., HepG2, Huh-7) | Cellular Viability | CC₅₀ | Data not available | - |

| Enzymatic Inhibition | Recombinant HCV NS5B | HCV NS5B Polymerase | IC₅₀ | Data not available | - |

Detailed Experimental Protocols

To thoroughly characterize the biological profile of this compound, a series of in vitro assays are necessary. The following are detailed protocols that can be employed to determine its antiviral efficacy, cytotoxicity, and direct enzymatic inhibition.

HCV Replicon Assay for Antiviral Activity (EC₅₀ Determination)

This assay assesses the ability of a compound to inhibit HCV RNA replication in a cellular context.

Methodology:

-

Cell Culture: Propagate Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve a range of final concentrations (e.g., from 100 µM to 0.003 µM). Include Sofosbuvir as a positive control and a vehicle control (DMSO).

-

Assay Procedure:

-

Seed the HCV replicon cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Remove the culture medium and add the medium containing the serial dilutions of this compound, Sofosbuvir, or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Data Analysis:

-

After incubation, measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which 50% of viral replication is inhibited).

-

References

The Genesis of a Diastereomer: Unraveling the Origin of Sofosbuvir Impurity C in Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C, is a testament to the precision of modern pharmaceutical chemistry. However, the complexity of its synthesis presents inherent challenges, including the formation of process-related impurities. This technical guide delves into the genesis of Sofosbuvir Impurity C, a critical diastereomeric impurity, providing a comprehensive understanding of its formation during the manufacturing process. Through a detailed examination of the synthetic pathway, with a focus on the pivotal phosphoramidate (B1195095) coupling reaction, this document elucidates the mechanistic origins of this impurity. Furthermore, it presents a consolidated overview of experimental protocols and the impact of reaction parameters on stereoselectivity, offering valuable insights for process optimization and impurity control.

Introduction: The Significance of Impurity Profiling in Drug Synthesis

In the realm of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities, necessitating a thorough understanding of their origin, structure, and potential toxicological impact. Sofosbuvir, chemically known as (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase[1][2]. Its synthesis involves a multi-step process, with the potential for the formation of various impurities[3].

Among these, this compound, identified as (S)-isopropyl 2-((R )-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, stands out as a key process-related impurity[4][5]. As a diastereomer of the active molecule, differing only in the stereochemical configuration at the phosphorus center, its formation is intrinsically linked to the core synthetic strategy. This guide will dissect the synthetic route of Sofosbuvir to pinpoint the origin of Impurity C and explore the factors influencing its formation.

Chemical Structures and Stereochemistry

The chemical structures of Sofosbuvir and this compound are depicted below. Both molecules share the same molecular formula (C22H29FN3O9P) and connectivity[1][4]. The critical difference lies in the three-dimensional arrangement of the substituents around the chiral phosphorus atom. In Sofosbuvir, the phosphorus center possesses the (S)-configuration, whereas in Impurity C, it has the (R)-configuration. This subtle stereochemical variance can have significant implications for the drug's biological activity and safety profile.

| Compound | Chemical Structure | IUPAC Name |

| Sofosbuvir | [Image of Sofosbuvir chemical structure] | (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate |

| This compound | [Image of this compound chemical structure] | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate |

The Synthetic Pathway of Sofosbuvir: A Focus on the Key Coupling Reaction

The synthesis of Sofosbuvir typically involves the coupling of two key intermediates: a protected fluorinated nucleoside derivative and a phosphoramidate reagent. The crucial step where the stereochemistry at the phosphorus center is established is the phosphoramidate coupling reaction.

Caption: Generalized synthetic pathway for Sofosbuvir highlighting the key phosphoramidate coupling step.

The formation of the phosphoramidate bond involves the nucleophilic attack of the primary hydroxyl group of the nucleoside intermediate on the activated phosphorus center of the phosphoramidate reagent. Since the phosphoramidate reagent itself is chiral (due to the L-alanine moiety), and the resulting product has a new stereocenter at the phosphorus atom, a pair of diastereomers (Sofosbuvir and Impurity C) is formed.

Mechanistic Origin of this compound

The stereochemical outcome of the phosphoramidate coupling reaction is determined by the transition state energies leading to the two diastereomers. The reaction typically proceeds via an SN2-type mechanism at the phosphorus center. The facial selectivity of the nucleophilic attack by the nucleoside's hydroxyl group is influenced by several factors, including:

-

Steric Hindrance: The steric bulk of the substituents on both the nucleoside and the phosphoramidate reagent can favor one approach of the nucleophile over the other.

-

Electronic Effects: The electronic properties of the leaving group on the phosphoramidate reagent and the solvent can influence the geometry of the transition state.

-

Chiral Auxiliaries and Reagents: The use of chiral bases or additives can create a chiral environment that favors the formation of one diastereomer.

Caption: Mechanism illustrating the formation of diastereomers during phosphoramidate coupling.

Early synthetic routes often resulted in nearly equimolar mixtures of the two diastereomers, necessitating challenging and costly purification by chiral chromatography (e.g., Supercritical Fluid Chromatography - SFC)[6]. More recent advancements have focused on developing stereoselective syntheses that favor the formation of the desired (S)-diastereomer (Sofosbuvir).

Experimental Protocols and Control Strategies

Representative Experimental Protocol for Phosphoramidate Coupling

The following is a generalized experimental protocol synthesized from various patented procedures for the phosphoramidate coupling step. It is crucial to note that specific reagents, solvents, and conditions may vary depending on the chosen synthetic route.

Materials:

-

Protected Nucleoside Intermediate: (2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methanol

-

Phosphoramidate Reagent: (S)-isopropyl 2-(((phenoxy)phosphoryl)amino)propanoate derivative (e.g., the corresponding chloride or another activated species)

-

Anhydrous Solvent: e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)

-

Base/Activating Agent: e.g., tert-Butylmagnesium chloride (t-BuMgCl), N-Methylimidazole (NMI)

-

Quenching Solution: e.g., Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Preparation of the Reaction Mixture: A solution of the protected nucleoside intermediate is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -20°C to -78°C).

-

Activation: The base or activating agent (e.g., t-BuMgCl) is added dropwise to the cooled solution of the nucleoside intermediate to deprotonate the primary hydroxyl group.

-

Coupling: A solution of the phosphoramidate reagent in an anhydrous solvent is then added slowly to the reaction mixture. The reaction is stirred at a low temperature for a specified period, and the progress is monitored by a suitable analytical technique (e.g., HPLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of a suitable quenching solution.

-

Work-up and Isolation: The reaction mixture is warmed to room temperature, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product as a mixture of diastereomers.

-

Purification: The diastereomeric mixture is then subjected to purification, typically by column chromatography on silica (B1680970) gel or, for high purity, by chiral HPLC or SFC to separate Sofosbuvir from Impurity C.

Factors Influencing Diastereoselectivity and Impurity Formation

The ratio of Sofosbuvir to Impurity C is highly dependent on the reaction conditions. The table below summarizes the impact of various parameters on the diastereomeric ratio, based on findings from the scientific literature and patent disclosures.

| Parameter | Variation | Impact on Diastereomeric Ratio (Sofosbuvir : Impurity C) | Rationale |

| Protecting Group on Nucleoside 3'-OH | Benzyl (B1604629) ether | Increased stereoselectivity (e.g., up to 92:8) | The bulky benzyl group can direct the incoming phosphoramidate reagent to a specific face of the molecule, enhancing stereocontrol. |

| Ester or Carbonate | Lower stereoselectivity | Smaller protecting groups offer less steric hindrance and therefore less control over the direction of nucleophilic attack. | |

| Phosphoramidate Reagent | Chloro-derivative | Commonly used, but can lead to mixtures | Highly reactive, but may lack inherent stereodirecting properties. |

| Reagents for Dynamic Kinetic Resolution | High stereoselectivity | These reagents allow for the in-situ conversion of the undesired diastereomer to the desired one, significantly improving the yield of Sofosbuvir. | |

| Base/Activating Agent | Grignard reagents (e.g., t-BuMgCl) | Often used to deprotonate the hydroxyl group | Can influence the aggregation state and reactivity of the nucleoside alkoxide. |

| Amine bases (e.g., NMI) | Can act as a nucleophilic catalyst | May alter the reaction mechanism and transition state geometry. | |

| Solvent | Aprotic solvents (e.g., THF, DCM) | Standard for this type of reaction | The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of intermediates and transition states. |

| Temperature | Low temperatures (e.g., -78°C to -20°C) | Generally favors higher stereoselectivity | Lower temperatures can enhance the kinetic resolution between the two competing reaction pathways leading to the diastereomers. |

Analytical Methods for Separation and Quantification

The accurate quantification of Sofosbuvir and Impurity C is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Caption: A typical experimental workflow for the HPLC analysis of Sofosbuvir and its impurities.

Typical HPLC Method Parameters:

-

Column: A chiral stationary phase is essential for the separation of the diastereomers.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is commonly used.

-

Detection: UV detection at a wavelength of approximately 260 nm is typically employed, as both Sofosbuvir and Impurity C contain a UV-active chromophore.

-

Quantification: The amount of each diastereomer is determined by comparing the peak area in the sample chromatogram to that of a reference standard of known concentration.

Conclusion

The formation of this compound is an inherent challenge in the synthesis of this vital antiviral drug, arising from the creation of a chiral phosphorus center during the phosphoramidate coupling reaction. A thorough understanding of the reaction mechanism and the factors influencing stereoselectivity is critical for the development of robust and efficient manufacturing processes. By carefully selecting protecting groups, utilizing advanced stereoselective reagents, and optimizing reaction conditions, the formation of Impurity C can be minimized. Coupled with robust analytical methods for separation and quantification, the pharmaceutical industry can ensure the production of high-purity Sofosbuvir, thereby guaranteeing its safety and efficacy for patients worldwide. This guide provides a foundational understanding for researchers and professionals dedicated to the ongoing improvement of Sofosbuvir synthesis and quality control.

References